Ethyl propyl disulfide

Overview

Description

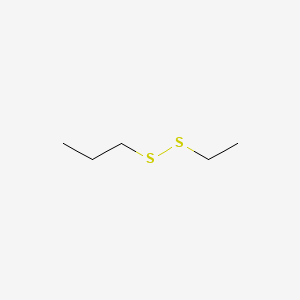

Ethyl propyl disulfide is an organic disulfide . It is also known by other names such as Ethyl n-propyl disulphide, Disulfide, ethyl propyl, 3,4-Dithiaheptane, and 1-(Ethyldisulfanyl)propane .

Synthesis Analysis

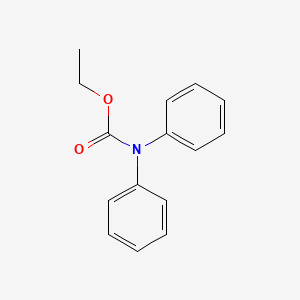

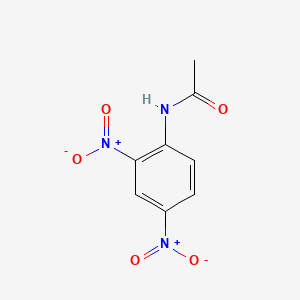

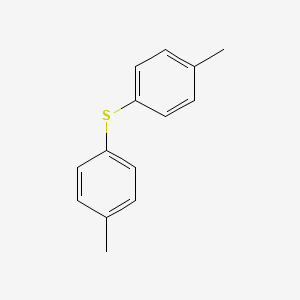

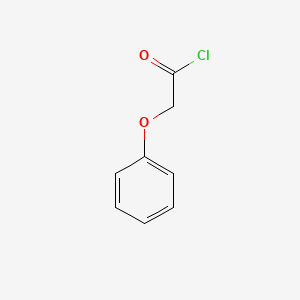

Ethyl propyl disulfide is prepared in a patented process by a reaction of steam containing mercaptans and hydrogen sulfide with a reactive iron oxide . The reaction of a thiol with 1-chlorobenzotriazole (BtCl) affords the benzotriazolated thiol (RSBt) without appreciable formation of the symmetrical disulfide. RSBt reacts with another thiol to form the unsymmetrical disulfide in a one-pot sequence without the need for toxic and harsh oxidizing agents .

Molecular Structure Analysis

The molecular formula of Ethyl propyl disulfide is C5H12S2 . It has a molecular weight of 136.279 . The IUPAC Standard InChI is InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3 .

Chemical Reactions Analysis

Disulfides are applied as vulcanizers, efficacious agents in the folding and stabilization of proteins, in design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis . Due to easy interconversion between thiols and disulfides and higher stability of the latter, the disulfides which are often employed are used as sources of thiols .

Physical And Chemical Properties Analysis

Ethyl propyl disulfide has a density of 1.0±0.1 g/cm3, a boiling point of 168.8±9.0 °C at 760 mmHg, and a vapour pressure of 2.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.9±3.0 kJ/mol and a flash point of 56.9±7.7 °C . The index of refraction is 1.505 .

Scientific Research Applications

1. Electron and Radical Scavenging

Ethyl propyl disulfide acts as an electron, positive ion, and free radical scavenger in irradiated liquid cyclohexane. It's noted for its efficiency in electron scavenging, comparable to sulfurhexafluoride, and in H atom scavenging, similar to ethylene. The study found cyclohexylpropyl sulfide as a significant product, indicating its role in radical scavenging processes (Stone & Esser, 1974).

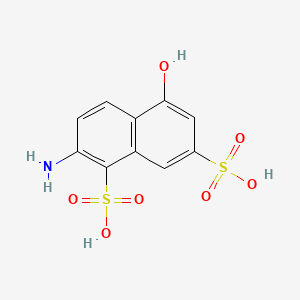

2. Electrochemical Detection in Food Chemistry

Ethyl propyl disulfide is used in the electrochemical detection of organosulfur compounds in garlic (A. sativum). The sensitivity of this process towards propyl disulfide, a model compound, was noted. Its effectiveness in detecting organosulfur compounds from garlic samples and correlating them with garlic strength was demonstrated (Hall et al., 2016).

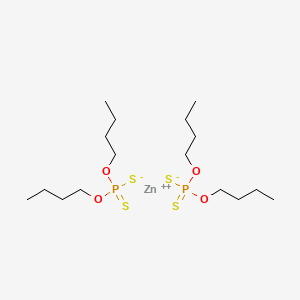

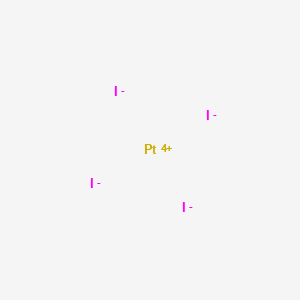

3. Reactions with High Valent Metal Complexes

In a study exploring reactions with high valent metal complexes, ethylene sulfide and propylene sulfide reacted to form products with chloroalkyl disulfide ligands. This highlights its potential application in the formation of complex organometallic structures (Kanney et al., 2000).

4. Polysulfide Derivatives in Natural Products

Ethyl propyl disulfide derivatives were found in the ethyl acetate-soluble fraction from Ferula foetida. These derivatives indicate its presence and potential applications in the study of natural products and their chemical properties (Duan et al., 2002).

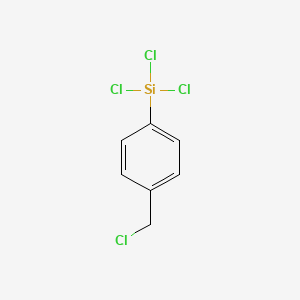

5. Synthesis of Disulfides

A study on the synthesis of disulfides showed that alkyl, aryl, and heteroaryl symmetrical disulfides could be obtained through the heating of corresponding thiols, with aromatic groups bearing various substituents. This process underscores its role in the efficient synthesis of a broad array of disulfides (Ruano et al., 2008).

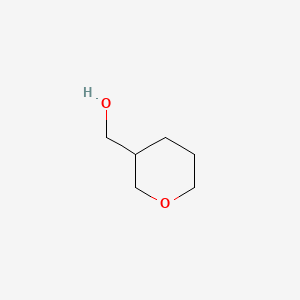

6. Bio-based Solvent Mediated Disulfide Synthesis

Ethyl lactate, a bio-based green solvent, was found effective for oxidative coupling reactions of thiols yielding disulfides. This highlights the use of ethyl propyl disulfide in environmentally friendly chemical processes (Liu et al., 2013).

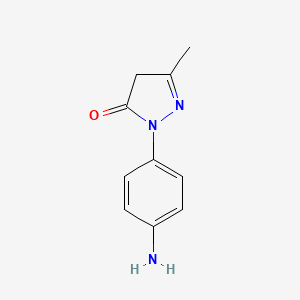

7. Catalyst-free Room-Temperature Self-Healing Elastomers

Aromatic disulfide metathesis, involving bis(4-aminophenyl) disulfide, was used in the design of self-healing poly(urea–urethane) elastomers. These elastomers show quantitative healing efficiency at room temperature without the need for catalysts or external interventions, demonstrating a novel application in material science (Rekondo et al., 2014).

Mechanism of Action

Target of Action

Ethyl propyl disulfide, a low-molecular-weight dialkyl disulfide , primarily targets the oxidative stress response system in the body . This system plays a crucial role in maintaining the balance between the production of reactive oxygen species (ROS) and the body’s ability to counteract their harmful effects through neutralization by antioxidants .

Mode of Action

The mode of action of Ethyl propyl disulfide involves the generation of reactive oxygen species and free radical intermediates after disulfide bond cleavage and subsequent redox cycling of the resulting mercaptan . This process leads to an oxidative stress response, which is a common mode of action operable at all trophic levels .

Biochemical Pathways

The biochemical pathways affected by Ethyl propyl disulfide are related to the oxidative stress response. The compound’s interaction with its targets leads to the cleavage of disulfide bonds and the subsequent redox cycling of the resulting mercaptan . This process generates reactive oxygen species and free radical intermediates, which can cause oxidative stress . The body responds to this stress by activating various antioxidant mechanisms to neutralize the reactive oxygen species and free radicals .

Pharmacokinetics

The compound’s low molecular weight suggests that it may be readily absorbed and distributed throughout the body . The compound’s metabolism likely involves the cleavage of disulfide bonds and subsequent redox cycling . The excretion mechanisms for Ethyl propyl disulfide are currently unknown.

Result of Action

The action of Ethyl propyl disulfide at the molecular and cellular level results in the generation of reactive oxygen species and free radical intermediates . The body’s response to this stress can also have beneficial effects, such as the activation of antioxidant mechanisms and the induction of cellular repair processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl propyl disulfide. For example, the presence of other compounds in the environment can affect the compound’s ability to generate reactive oxygen species and free radicals . Additionally, factors such as temperature and pH can influence the stability of Ethyl propyl disulfide and its ability to interact with its targets

Safety and Hazards

Ethyl propyl disulfide is a flammable liquid and vapour . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Floral scents and fruit aromas are volatile organic compounds (VOCs) released by plants. These VOCs are lipophilic and characterized by low molecular weights and high melting points . Floral scents and fruit aromas are relevant to our daily lives and have substantial economic value . Many studies of floral scents and fruit aromas have improved our understanding of their functions, components, biosynthesis, and regulation .

properties

IUPAC Name |

1-(ethyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRPWPVGSSZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184531 | |

| Record name | Ethyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Sulfureous aroma | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.953 | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Ethyl propyl disulfide | |

CAS RN |

30453-31-7 | |

| Record name | Ethyl propyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30453-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030453317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyldisulfanylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEP9793KZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)